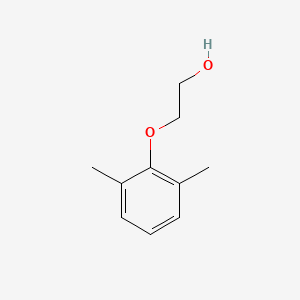

2-(2,6-Dimethylphenoxy)ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

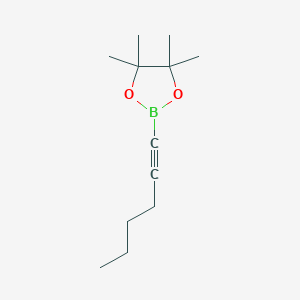

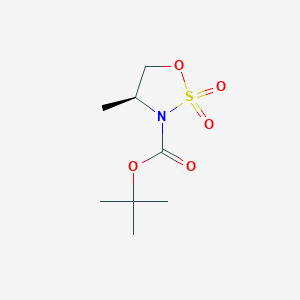

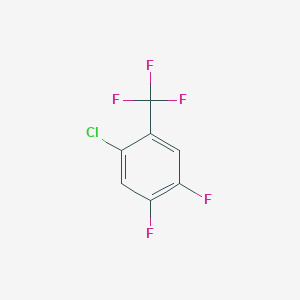

The molecular formula of 2-(2,6-Dimethylphenoxy)ethan-1-ol is C10H14O2. The InChI code is 1S/C10H14O2/c1-8-4-3-5-9(2)10(8)12-7-6-11/h3-5,11H,6-7H2,1-2H3 .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties could not be found in the available resources.Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

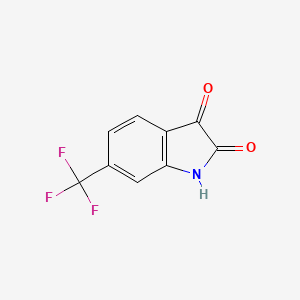

Synthesis and Anti-HIV-1 Activity : 2-(2,6-Dimethylphenoxy)ethan-1-ol and its derivatives have been studied for their anti-HIV-1 activity. Notably, specific derivatives like 6-benzyl and 6-(2,6-difluorobenzyl) have shown virus-inhibiting properties against type 1 human immunodeficiency virus, indicating potential therapeutic applications (Novikov et al., 2004).

Condensation Reactions : Research has explored the condensation of 2,6-dimethylphenol with compounds like glyoxal and benzil, forming complex molecules with potential applications in various chemical processes (Mcgowan et al., 2010).

Structural Analysis : Crystal structures involving derivatives of this compound have been determined to understand their molecular geometry and interactions, offering insights into their physical and chemical properties (Harada & Ogawa, 2001).

Polymerization and Materials Science

Polymerization Mechanism Studies : Research has been conducted on the oxidative coupling polymerization of 2,6-dimethylphenol to form polymers like poly(2,6-dimethyl-1,4-phenylene ether), providing a deeper understanding of the polymerization mechanisms and potential industrial applications (Gupta et al., 2007).

Oxidative Polymerization in Water : Poly(2,6-dimethyl-1,4-phenylene oxide) has been prepared via oxidative polymerization in water, showcasing an environmentally friendly approach to polymer synthesis (Saito et al., 2003).

Structural and Conformational Analysis

Conformational Analyses : Studies on the crystal structures of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives have contributed to understanding the molecular conformations and interactions of these compounds in different environments, providing valuable information for their application in various fields (Nitek et al., 2020).

X-Ray Diffraction and Raman Studies : Comparative studies of glycol derivatives have been conducted using techniques like X-ray diffraction and Raman spectroscopy to understand their structural properties and molecular dynamics, offering insights into their potential applications in various domains (Gontrani et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

2-(2,6-dimethylphenoxy)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8-4-3-5-9(2)10(8)12-7-6-11/h3-5,11H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTSLGCVWCVGLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453768 |

Source

|

| Record name | 2-(2,6-dimethylphenoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16737-71-6 |

Source

|

| Record name | 2-(2,6-dimethylphenoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R)-2-Methoxy-3-octadecoxypropyl] [(1R,2R,3S,4R)-2,3,4-trihydroxycyclohexyl] hydrogen phosphate](/img/structure/B1353577.png)

![1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353591.png)